tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-15-10(17)9(13)14/h9H,4-8,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTAVEVEDANDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate under inert conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential biological activity .
Biology and Medicine: The compound is investigated for its potential use in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can lead to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The absence of the 4-amino group (as in CAS 336191-17-4) reduces reactivity toward electrophilic aromatic substitution .
- The 1,3-dioxo variant (CAS 2170266-07-4) exhibits enhanced hydrogen-bonding capacity, making it suitable for targeting protease active sites .
Substituent Variations
Derivatives of the parent compound with aryl or halogen substituents demonstrate tailored pharmacological properties:
Key Observations :
- Fluorine incorporation (CAS 1375303-54-0) enhances metabolic stability and bioavailability .
Biological Activity
Tert-butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C13H22N2O3
- Molecular Weight : 250.33 g/mol
- IUPAC Name : this compound
- CAS Number : 479636-65-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on different cell lines.
The compound is believed to exert its biological effects primarily through:
- Enzyme Inhibition : By binding to specific enzymes, it can prevent substrate binding and catalytic activity.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to its cytotoxic effects on cancer cells.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : PC3 (prostate cancer), DU145 (prostate cancer), HeLa (cervical cancer), A549 (lung adenocarcinoma).
| Cell Line | IC50 (μg/mL) | Treatment Duration |
|---|---|---|
| PC3 | 40.1 ± 7.9 | 24 hours |
| DU145 | 98.14 ± 48.3 | 24 hours |
| HeLa | TBD | TBD |
| A549 | TBD | TBD |
These results indicate a dose-dependent decrease in cell viability, with PC3 cells showing higher sensitivity compared to DU145 cells .
Case Studies
- Study on Apoptosis Induction : In a study investigating the apoptotic effects of the compound, it was found that treatment led to chromatin condensation and DNA fragmentation in PC3 cells, indicating effective induction of apoptosis.
- Antioxidant Activity Assessment : Another study evaluated the antioxidant properties of the compound using DPPH and ABTS assays, demonstrating significant free radical scavenging activity.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Reaction of tert-butyl chloroformate with appropriate amines.
- Use of bases such as triethylamine to facilitate the reaction.
Derivatives and Related Compounds
Several derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties:
- tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]decane
- tert-butyl 4-(2-methylpiperidinyl)carboxylate
These derivatives have shown varying degrees of biological activity and are being explored for their potential therapeutic applications.
Q & A
Basic: What synthetic methodologies are employed to prepare tert-butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, and how does the Boc group influence the reaction?
The compound is typically synthesized via multi-step organic reactions, leveraging the spirocyclic framework and tert-butoxycarbonyl (Boc) protecting group. A common approach involves:
Cyclization : Formation of the spiro[4.5]decane core via intramolecular amidation or alkylation.
Boc Protection : Introduction of the Boc group (tert-butyl carbonate) to shield the amine during subsequent reactions, enhancing stability and solubility .
Functionalization : Installation of the 4-amino-3-oxo moiety through reductive amination or ketone oxidation.
The Boc group is critical for preventing unwanted side reactions and facilitating purification via acid-base extraction .
Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the spirocyclic structure and substituent positions (e.g., 3-oxo and Boc groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO) and detects impurities .
- X-ray Crystallography : Resolves absolute configuration and bond angles, often using SHELX software for refinement .
- HPLC : Quantifies purity (>95% in commercial batches) and identifies byproducts .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Discrepancies may arise from:
- Solvent Effects : Deuterated solvents (CDCl vs. DMSO-d) alter chemical shifts; consistent solvent use is advised.
- Tautomerism : The 3-oxo group may exhibit keto-enol tautomerism, requiring controlled pH and temperature .
- Impurity Profiles : Use preparative HPLC or column chromatography to isolate isomers or byproducts. Cross-validate with 2D NMR (COSY, HSQC) for ambiguous signals .
Advanced: What strategies optimize synthetic yield while minimizing side reactions in spirocyclic systems?
Optimization involves:
- Temperature Control : Lower temperatures reduce undesired ring-opening or dimerization.
- Catalyst Screening : Palladium or organocatalysts improve regioselectivity during cyclization.
- Protecting Group Alternatives : Compare Boc with Cbz or Fmoc groups to assess reaction efficiency .
- In Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust conditions dynamically.
Basic: What are the primary research applications of this compound in medicinal chemistry?
The spirocyclic scaffold is valued for:
- Drug Discovery : As a rigid framework for targeting enzymes (e.g., kinases) or GPCRs due to its conformational restriction .
- Prodrug Development : The Boc group enables controlled release of active amines in vivo .
- Chemical Biology : Functionalization at the 4-amino position allows conjugation with fluorophores or biotin for target identification .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Simulates binding to proteins (e.g., DDR1 inhibitors) to prioritize synthetic analogs with higher affinity .
- MD Simulations : Assesses stability of spirocyclic conformers in solvated environments, guiding solvent selection for reactions .
Advanced: What challenges arise in synthesizing and stabilizing spirocyclic diazasystems, and how are they addressed?
Challenges include:
- Ring Strain : The spiro[4.5]decane system may undergo ring-opening under acidic/basic conditions. Mitigated by using mild reagents (e.g., TFA for Boc deprotection) .
- Oxidative Degradation : The 3-oxo group is prone to oxidation; inert atmospheres (N) and antioxidants (BHT) improve stability .
- Crystallization Issues : Poor crystallinity complicates X-ray analysis. Co-crystallization with chiral auxiliaries or salt formation enhances crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
